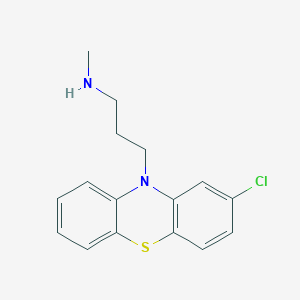

Norchlorpromazine

Overview

Description

Demonomethylchlorpromazine, also known as norchlorpromazine, ion(1+) or this compound maleate, belongs to the class of organic compounds known as phenothiazines. These are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of a two benzene rings joined by a para-thiazine ring. Demonomethylchlorpromazine is considered to be a practically insoluble (in water) and relatively neutral molecule. Demonomethylchlorpromazine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, demonomethylchlorpromazine is primarily located in the cytoplasm and membrane (predicted from logP).

3-(2-chloro-10-phenothiazinyl)-N-methyl-1-propanamine is a member of phenothiazines.

Scientific Research Applications

1. Off-Target Effects in Yeast Models

Norchlorpromazine, a derivative of chlorpromazine, has been studied for its off-target effects using yeast models like Saccharomyces cerevisiae. These studies are crucial in understanding the cellular targets and off-targets of medical compounds, aiding in the identification of genes for further analyses. This approach is beneficial due to the evolutionary conservation of many pathways, allowing translation of yeast data to the human system (Caldara et al., 2017).

2. Transdermal Film Development

Research has focused on developing transdermal films based on hydroxypropylmethylcellulose for improving the transdermal permeation of chlorpromazine hydrochloride, a closely related compound. This development aims at enhancing the administration of such drugs for better therapeutic outcomes (Luppi et al., 2010).

3. Formulation and Stability in Pharmaceutical Preparations

Studies on the formulation and stability of oral solutions of chlorpromazine HCl, related to this compound, provide insights into the preparation of such solutions for clinical use. This research is essential for understanding the proper storage conditions and establishing the beyond-use date of these pharmaceutical preparations (Prohotsky et al., 2014).

4. Cellular and Molecular Mechanisms of Toxicity

Research has also explored the toxicity of chlorpromazine, particularly its disruption of cell membrane integrity and initiation of a pro-inflammatory response. Understanding these mechanisms provides valuable insights into the drug's impact on cellular structures and functions, which could be relevant to this compound as well (Morgan et al., 2019).

Mechanism of Action

Target of Action

Norchlorpromazine, a derivative of Chlorpromazine, primarily targets the dopaminergic receptors in the brain . It acts as an antagonist, blocking these receptors, which play a crucial role in regulating mood and behavior .

Mode of Action

This compound interacts with its targets by blocking the dopaminergic receptors . This blocking action inhibits the normal function of these receptors, leading to changes in the neurotransmission processes within the brain. The blockage of dopaminergic receptors is thought to contribute to its antipsychotic properties .

Biochemical Pathways

This compound affects several biochemical pathways. The primary pathway is the dopaminergic pathway in the brain, where it blocks dopamine receptors, altering the normal functioning of this pathway . The drug also impacts the endoplasmic reticulum stress and unfolded protein response pathways, leading to the formation of reactive metabolites .

Pharmacokinetics

The pharmacokinetics of this compound, similar to Chlorpromazine, involves absorption, distribution, metabolism, and excretion (ADME) . After administration, the drug is rapidly and virtually completely absorbed, but there is a large first-pass effect due to metabolism during absorption in the gastrointestinal mucosa . The drug is extensively metabolized in the liver, primarily through demethylation and oxidation . The metabolites are then excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the nervous system. By blocking dopaminergic receptors, this compound alters neurotransmission within the brain, which can lead to changes in mood and behavior . On a cellular level, the drug can induce cytotoxic autophagy in certain cancer cells via endoplasmic reticulum stress and unfolded protein response .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food or other drugs in the stomach . Additionally, the drug’s metabolism and excretion can be influenced by the individual’s liver and kidney function, which can be affected by factors such as age, disease state, and the presence of other medications .

Future Directions

Biochemical Analysis

Biochemical Properties

Norchlorpromazine interacts with various enzymes and proteins. It is known to be a central dopamine receptor antagonist , which implies that it can interact with dopamine receptors in the brain. The nature of these interactions involves the compound binding to the receptors, thereby inhibiting the normal function of dopamine .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it influences cell function by impacting cell signaling pathways, particularly those involving dopamine .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to inhibit the function of dopamine receptors by binding to them . This can lead to changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver, with N-demethylation being the most thermodynamically and kinetically favorable metabolic pathway . This process involves various enzymes and cofactors .

Properties

IUPAC Name |

3-(2-chlorophenothiazin-10-yl)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2S/c1-18-9-4-10-19-13-5-2-3-6-15(13)20-16-8-7-12(17)11-14(16)19/h2-3,5-8,11,18H,4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFXGBOUSIKGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50153631 | |

| Record name | Norchlorpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225-64-5 | |

| Record name | Desmethylchlorpromazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norchlorpromazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norchlorpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEMETHYLCHLORPROMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1G7LW1I5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

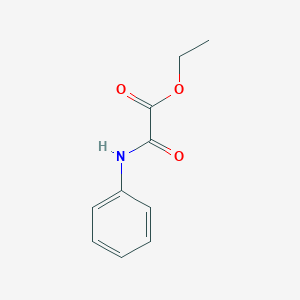

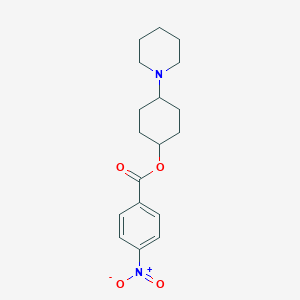

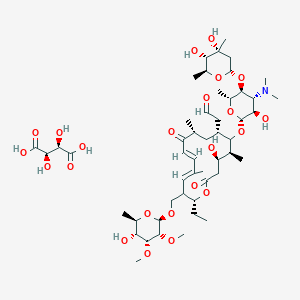

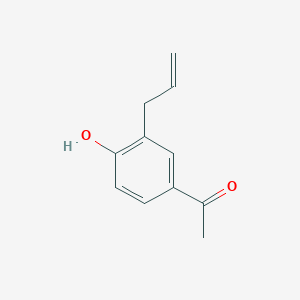

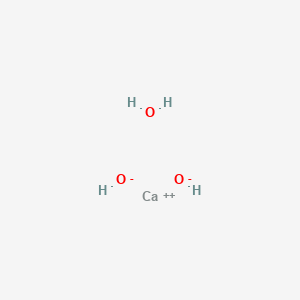

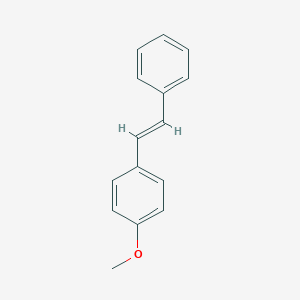

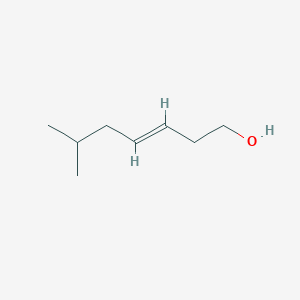

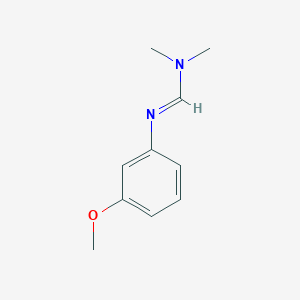

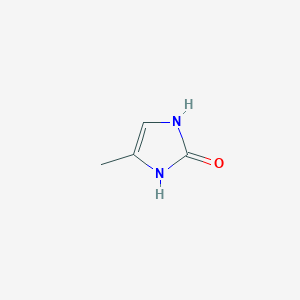

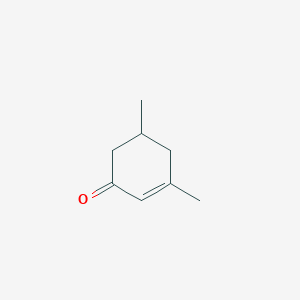

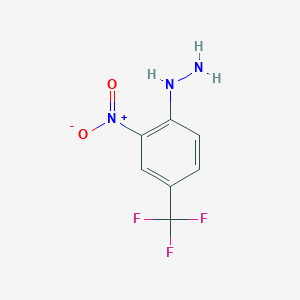

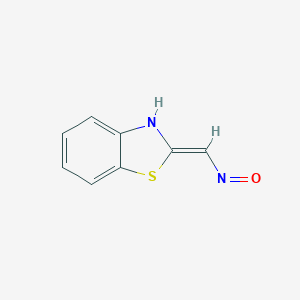

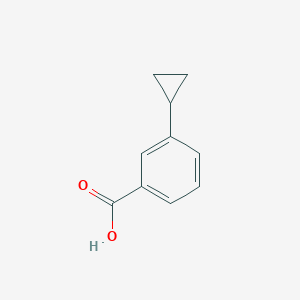

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Norchlorpromazine?

A1: While this compound itself is not extensively studied in these papers, its derivative, this compound isothiocyanate (CAPP-NCS), acts as a useful tool to study Calmodulin. CAPP-NCS forms a covalent bond with Calmodulin in the presence of calcium ions (Ca2+). [, ] This binding occurs specifically at Lysine 75 in the Calmodulin structure. [] While the CAPP-Calmodulin complex can interact with enzymes like phosphodiesterase, it does not activate them, suggesting CAPP-NCS acts as an inhibitor. []

Q2: How does the structure of this compound relate to its binding to Calmodulin?

A2: Research indicates that the phenothiazine ring system in CAPP-NCS is crucial for its interaction with Calmodulin. [] The binding of CAPP-NCS to Calmodulin is suggested to involve two distinct phenothiazine binding sites on the Calmodulin molecule. This is supported by the observation that Trifluoperazine, another phenothiazine derivative, can either enhance or inhibit complex formation at different concentrations. []

Q3: Does this compound impact adenylate cyclase activity?

A3: Interestingly, while the CAPP-Calmodulin complex does not activate phosphodiesterase, it can activate adenylate cyclase from Bordetella pertussis. [] Notably, the C-terminal fragment of Calmodulin (residues 78-148) also activates this adenylate cyclase, suggesting this region is important for the interaction. []

Q4: What analytical techniques are commonly used to study this compound and its metabolites?

A4: High-performance liquid chromatography (HPLC) is a key method for analyzing this compound and its metabolites. [, ] Researchers have successfully separated and quantified this compound, its metabolites (including 7-hydroxythis compound, this compound sulfoxide, and others), and the parent compound Chlorpromazine using HPLC coupled with various detection methods. [, ] Additionally, mass spectrometry is employed to confirm the identity of this compound metabolites. []

Q5: What is the significance of identifying this compound metabolites in urine samples?

A5: this compound sulfoxide, a metabolite of this compound, has been identified as a potential source of false-positive results in urine drug screening tests for methamphetamine using the Simon's color test. [] This finding highlights the importance of considering the presence of this compound metabolites when interpreting drug screening results, particularly in individuals with a history of phenothiazine use. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.